rac 5-Desfluoro Voriconazole

説明

BenchChem offers high-quality rac 5-Desfluoro Voriconazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Desfluoro Voriconazole including the price, delivery time, and more detailed information at info@benchchem.com.

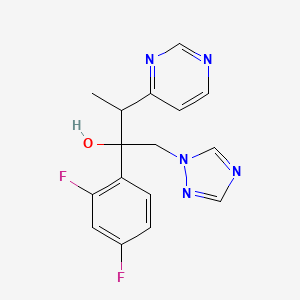

Structure

3D Structure

特性

分子式 |

C16H15F2N5O |

|---|---|

分子量 |

331.32 g/mol |

IUPAC名 |

2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3 |

InChIキー |

ZVQLILUCRUIFNH-UHFFFAOYSA-N |

正規SMILES |

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to rac 5-Desfluoro Voriconazole (CAS 182369-73-9): Structure, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, particularly for potent antifungal agents like Voriconazole, a thorough understanding of related substances and potential impurities is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of rac 5-Desfluoro Voriconazole , a known impurity of Voriconazole. This document will delve into its chemical identity, stereochemistry, and its significance in the context of Voriconazole synthesis and quality control. We will further explore its synthesis, analytical characterization, and the methodologies employed for its detection and quantification, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

rac-5-Desfluoro Voriconazole is a close structural analog of Voriconazole, lacking a fluorine atom on the pyrimidine ring. It is recognized by regulatory bodies and pharmacopoeias as a significant impurity.[1][2]

Systematic Name: (2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[2][3]

Synonyms:

-

(R,S)-α-(2,4-Difluorophenyl)-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol[1][6]

-

(+/-)-Desmonofluono Voriconazole[1][]

Stereochemistry: The designation "(2RS,3SR)" indicates a racemic mixture of two enantiomers: (2R,3S) and (2S,3R). This is a critical distinction from the active pharmaceutical ingredient (API) Voriconazole, which is a single enantiomer, (2R,3S).[8]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 182369-73-9 | [1][2][3][5][8][9] |

| Molecular Formula | C₁₆H₁₅F₂N₅O | [1][2][5][8] |

| Molecular Weight | 331.32 g/mol | [1][2][3][8] |

| Appearance | Off-white to pale yellow solid | [1][5] |

| Melting Point | 99-100°C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][9] |

The Significance of 5-Desfluoro Voriconazole in Drug Development

The presence of impurities in an Active Pharmaceutical Ingredient (API) can impact its quality, safety, and efficacy.[10][11] rac-5-Desfluoro Voriconazole, as a process-related impurity, can arise during the synthesis of Voriconazole.[10][12] Its structural similarity to the parent drug means it may have a similar pharmacological or toxicological profile, making its detection and control a critical aspect of the drug manufacturing process. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent limits on the levels of such impurities in the final drug product.[2][12]

The logical framework for managing this impurity is rooted in the principles of Quality by Design (QbD) in pharmaceutical development. Understanding the formation pathways of rac-5-Desfluoro Voriconazole allows for the implementation of control strategies throughout the manufacturing process to minimize its presence in the final API.

Synthesis and Formation Pathways

The synthesis of rac-5-Desfluoro Voriconazole is not typically a desired outcome but rather a side reaction in the synthesis of Voriconazole.[11] Voriconazole synthesis often involves the coupling of a pyrimidine-containing fragment with a difluorophenyl-triazole-butane core.[13][14] The desfluoro impurity can arise if the starting pyrimidine raw material is not fluorinated at the 5-position.

A representative synthetic approach to obtain rac-5-Desfluoro Voriconazole for use as a reference standard involves a Reformatsky-type reaction.[11] This methodology provides a reliable means of producing the impurity for analytical method development and validation.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for rac 5-Desfluoro Voriconazole.

Step-by-Step Synthetic Protocol Overview

This protocol is based on established methodologies for the synthesis of Voriconazole impurities.[11] The causality behind these steps is to create an organometallic intermediate that subsequently reacts with the ketone to form the desired tertiary alcohol.

-

Activation of Zinc: A suspension of zinc dust and lead powder in an aprotic solvent like tetrahydrofuran (THF) is activated with iodine. The iodine serves to clean the surface of the zinc, enabling the subsequent reaction.

-

Formation of the Organozinc Reagent: A solution of 4-(1-bromoethyl)pyrimidine is added to the activated zinc suspension. This forms the organozinc reagent, which is the key nucleophile in this reaction.

-

Condensation Reaction: A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF is then added to the organozinc reagent. The reaction mixture is stirred to allow for the nucleophilic addition to the ketone, forming the carbon-carbon bond and the tertiary alcohol.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography to isolate rac-5-Desfluoro Voriconazole with high purity.

This self-validating system ensures the formation of the desired product through the characteristic reactivity of the starting materials under the specified conditions.

Analytical Characterization

The unambiguous identification and quantification of rac-5-Desfluoro Voriconazole rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

A comprehensive spectroscopic characterization is essential for confirming the chemical structure of the impurity.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. Key signals would include those for the methyl group, the methine proton adjacent to the pyrimidine ring, the methylene protons of the triazolemethyl group, and the aromatic protons of the difluorophenyl and pyrimidine rings. The chemical shifts and coupling constants of these protons are diagnostic for the (2RS,3SR) diastereomer.[11]

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule, further confirming the carbon skeleton.[11]

-

¹⁹F NMR: Confirms the presence and positions of the two fluorine atoms on the phenyl ring. The absence of a fluorine signal corresponding to the 5-position of the pyrimidine ring is a key identifier.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used for structural elucidation. The expected molecular ion peak for C₁₆H₁₅F₂N₅O would be at m/z 331.12.[1][15][16]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as O-H stretching for the alcohol, C-H stretching for the aromatic and aliphatic groups, and C=N and C=C stretching for the aromatic rings.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection and quantification of impurities in pharmaceutical substances.[10][17]

-

Methodology: A validated HPLC method is crucial for separating rac-5-Desfluoro Voriconazole from Voriconazole and other related impurities. This typically involves a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector.[17]

-

Method Validation: A robust HPLC method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[11] The limit of detection (LOD) and limit of quantification (LOQ) must be low enough to detect the impurity at the required reporting thresholds.[18]

Logical Flow for Impurity Identification and Quantification

Caption: Workflow for the identification and quantification of impurities.

Conclusion

A comprehensive understanding of rac-5-Desfluoro Voriconazole is indispensable for any scientist or researcher involved in the development, manufacturing, or quality control of Voriconazole. This guide has provided a detailed overview of its chemical structure, its significance as a process-related impurity, its synthesis for use as a reference standard, and the analytical methodologies required for its characterization and quantification. By applying the principles and techniques outlined herein, drug development professionals can ensure the quality and safety of Voriconazole, ultimately protecting patient health.

References

-

gsrs. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Voriconazole - Impurity B. Retrieved from [Link]

-

Veeprho. (n.d.). Voriconazole EP Impurity B | CAS 182369-73-9. Retrieved from [Link]

-

Veeprho. (n.d.). Voriconazole Impurities and Related Compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Voriconazole-impurities. Retrieved from [Link]

- Google Patents. (2019). US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method.

-

Kumar, A., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 345(10), 823-828. Retrieved from [Link]

-

PubChem. (n.d.). 5-Desfluoro voriconazole, (+/-)-. Retrieved from [Link]

-

AKJournals. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Acta Chromatographica, 37(2). Retrieved from [Link]

- Google Patents. (2021). CN113354625A - Synthesis process of voriconazole.

-

Scientific Research Publishing. (2018). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. American Journal of Analytical Chemistry, 9, 395-406. Retrieved from [Link]

-

Journal of Applied Laboratory Medicine. (2024). Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. Analytical Methods. Retrieved from [Link]

-

Fungal Infection Trust. (2004). Validation of an Assay for Voriconazole in Serum Samples Using Liquid Chromatography–Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 26(6), 650-657. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). 1H and 19F NMR in drug stress testing: the case of voriconazole Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Therapeutic Drug Monitoring, 37(4), 453-459. Retrieved from [Link]

Sources

- 1. dev.usbio.net [dev.usbio.net]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. :: rac 5-Desfluoro Voriconazole | CAS No: 182369-73-9 | SVAK Life Sciences:: [svaklifesciences.com]

- 5. Voriconazole Related Compound D ((2RS,3SR)-2-(2,4-difluoro… [cymitquimica.com]

- 6. :: rac 5-Desfluoro Voriconazole | CAS No: 182369-73-9 | SVAK Life Sciences:: [svaklifesciences.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. rac 5-Desfluoro Voriconazole | 182369-73-9 [chemicalbook.com]

- 10. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veeprho.com [veeprho.com]

- 13. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]

- 14. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 15. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 17. akjournals.com [akjournals.com]

- 18. lcms.cz [lcms.cz]

Introduction: The Criticality of Impurity Profiling in Antifungal Therapy

Voriconazole is a second-generation triazole antifungal agent, pivotal in the treatment of serious and invasive fungal infections, particularly in immunocompromised patients.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent 14-α-lanosterol demethylation, a crucial step in the biosynthesis of ergosterol, which is vital for fungal cell membrane integrity.[2][] The efficacy and safety of a potent drug like voriconazole are directly linked to its purity. The presence of impurities, which can originate from the manufacturing process or degradation, can potentially impact the drug's safety and performance.[4]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6] This technical guide focuses on a specific, critical impurity: Voriconazole Related Compound D . As a United States Pharmacopeia (USP) Reference Standard, this compound serves as the benchmark for accurate identification, quantification, and control in quality assurance laboratories.[7] Understanding its properties, analytical behavior, and the correct use of its reference standard is non-negotiable for researchers, scientists, and drug development professionals dedicated to ensuring the quality of voriconazole-containing medicines.

Part 1: Physicochemical Characterization of Voriconazole Related Compound D

A fundamental prerequisite for controlling an impurity is a thorough understanding of its chemical identity and properties. Voriconazole Related Compound D is a process-related impurity of Voriconazole.

Chemical Identity:

-

Chemical Name: (2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[8][9]

-

Stereochemistry: The designation (2RS, 3SR) indicates it is a specific diastereomer, distinct from the active Voriconazole API which is (2R,3S). This structural subtlety is paramount, as stereoisomers can possess different toxicological and pharmacological profiles.

The table below summarizes the core physicochemical properties of this reference standard.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅F₂N₅O | [7][8][10] |

| Molecular Weight | 331.32 g/mol | [7][8] |

| Appearance | White to Off-White Solid | [8] |

Origin and Formation: Voriconazole Related Compound D is primarily understood to be a process-related impurity, meaning it is a stereoisomer of Voriconazole that can be formed during the synthesis of the main compound. While Voriconazole itself can degrade under stress conditions like base hydrolysis[11][12][13], Compound D is specifically controlled as a known synthetic byproduct. Its control ensures that the stereospecific synthesis of Voriconazole is proceeding correctly and that this particular diastereomer does not contaminate the final drug substance above specified limits.

Part 2: The Role and Correct Usage of the USP Reference Standard

A USP Reference Standard is a highly characterized physical substance established as a benchmark of purity and identity.[7] It is not merely a high-purity chemical; it is a metrological tool that provides traceability and ensures consistency across different laboratories and manufacturing sites.

Core Applications:

-

Peak Identification: In chromatographic analysis, the reference standard is used to unequivocally identify the peak corresponding to Voriconazole Related Compound D based on its retention time.

-

System Suitability Testing (SST): A solution containing the API (Voriconazole) and known impurities, including Compound D, is injected to verify that the analytical system can adequately separate all components.[14] This is a self-validating step; if the system cannot resolve these critical compounds, any subsequent data is invalid.

-

Quantitative Analysis: The reference standard is used to prepare a standard solution of known concentration. By comparing the peak response of the impurity in a test sample to the peak response of the standard, its precise quantity can be determined.

The diagram below illustrates the central role of the USP Reference Standard in the quality control workflow.

Handling and Storage: To maintain its integrity, the Voriconazole Related Compound D USP Reference Standard must be handled with care.

-

Storage: It should be stored at the recommended temperature, typically 2-8°C, protected from light and moisture.[7][15]

-

Preparation: Use calibrated analytical balances and volumetric glassware for preparing solutions. Dissolution may require sonication.[14]

Part 3: Recommended Analytical Methodology (RP-HPLC)

The industry standard for separating and quantifying voriconazole and its related compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12] The method must be "stability-indicating," meaning it can separate the active ingredient from its impurities and any degradation products.[12]

Detailed Protocol: This protocol is a representative example based on published methods.[11][12][16] Laboratories must validate their specific method according to ICH Q2(R1) guidelines.

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.

-

-

Reagents and Materials:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (for pH adjustment)

-

Purified Water (HPLC Grade)

-

USP Voriconazole Reference Standard

-

USP Voriconazole Related Compound D Reference Standard

-

-

Chromatographic Conditions: The following table outlines a typical set of conditions for achieving separation. The key causality here is the use of a buffered mobile phase (pH 2.5) to ensure consistent ionization of the basic triazole and pyrimidine nitrogens, leading to sharp, reproducible peaks. The gradient elution is necessary to first separate polar impurities and then elute the more retained voriconazole and other related compounds in a reasonable time with good peak shape.

| Parameter | Condition |

| Column | Inertsil ODS 3V, 150 x 4.6 mm, 5 µm (or equivalent C18) |

| Mobile Phase A | 0.05 M KH₂PO₄ buffer, pH adjusted to 2.5 with phosphoric acid |

| Mobile Phase B | Acetonitrile:Methanol (90:10 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 256 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Gradient Program | Time (min): 0, %B: 20 -> Time (min): 20, %B: 80 -> Time (min): 25, %B: 20 |

-

Solution Preparation:

-

Standard Solution: Accurately weigh and dissolve USP Voriconazole RS and USP Voriconazole Related Compound D RS in a suitable diluent (e.g., Mobile Phase A/B mixture) to obtain a known concentration (e.g., 2.5 µg/mL each).[14]

-

Sample Solution: Prepare a solution of the voriconazole drug substance or product in the same diluent to a target concentration (e.g., 500 µg/mL).

-

-

System Suitability Test (SST):

-

Inject the Standard Solution.

-

Resolution: The resolution between the Voriconazole peak and the Voriconazole Related Compound D peak must be greater than 2.0.[11] This confirms the method's ability to distinguish between these closely related compounds.

-

Tailing Factor: The tailing factor for the Voriconazole peak should not be more than 2.0, ensuring peak symmetry.

-

Precision: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of not more than 2.0% for the peak areas.

-

Analytical Workflow Diagram: The following diagram outlines the step-by-step experimental process.

Part 4: Regulatory Context and Data Interpretation

The control of impurities is not just an analytical exercise; it is a regulatory requirement. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][17]

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose ≤ 2g/day, this is typically 0.05%.[18]

-

Identification Threshold: The level at which the structure of an impurity must be confirmed. For a drug with a dose ≤ 2g/day, this is 0.10% or 1.0 mg per day intake, whichever is lower.

-

Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety. This is typically 0.15% or 1.0 mg per day intake.[18]

Voriconazole Related Compound D is a "specified impurity," meaning it is known and individually listed in the official monograph.[19] Its acceptance criterion (the maximum allowable limit) in the drug substance is defined by the pharmacopeia (e.g., USP) and is typically set well below levels that would require extensive toxicological qualification, as it has been assessed during the drug's development. The manufacturer is responsible for ensuring their process consistently produces voriconazole with levels of Compound D below this official limit.[20][21]

Conclusion

The accurate control of Voriconazole Related Compound D is a cornerstone of quality assurance in the manufacturing of voriconazole. It exemplifies the principle that a drug's purity is as important as its potency. The USP Reference Standard for this compound is the indispensable tool that enables analytical scientists to achieve accurate, reproducible, and defensible results. By integrating a deep understanding of the compound's chemistry, employing robust and validated analytical methods like RP-HPLC, and adhering to the global regulatory framework established by bodies like the ICH and USP, the pharmaceutical industry can ensure that this vital antifungal medication meets the highest standards of safety and quality for the vulnerable patients who depend on it.

References

-

ResearchGate. Chemical structure of voriconazole. ResearchGate. [Online] Available at: [Link]

-

ResearchGate. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. ResearchGate. [Online] Available at: [Link]

-

Axios Research. Voriconazole Related Compound D. Axios Research. [Online] Available at: [Link]

-

Scribd. Voriconazole. Scribd. [Online] Available at: [Link]

-

National Institutes of Health (NIH). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. PMC. [Online] Available at: [Link]

-

Journal of Chromatographic Science. Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Oxford Academic. [Online] Available at: [Link]

-

Pharmaffiliates. Voriconazole Related Compound D. Pharmaffiliates. [Online] Available at: [Link]

-

ResearchGate. (PDF) Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. ResearchGate. [Online] Available at: [Link]

-

ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Online] Available at: [Link]

-

US Pharmacopeia (USP). 1086 USP 37 page 828. USP. [Online] Available at: [Link]

-

USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Online] Available at: [Link]

-

ResearchGate. (PDF) Development and validation of a HPLC method for the determination of voriconazole and its degradation products in pharmaceutical formulation. ResearchGate. [Online] Available at: [Link]

-

ResearchGate. Proposed pathway for alkaline degradation of voriconazole. ResearchGate. [Online] Available at: [Link]

-

IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Online] Available at: [Link]

-

YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Online] Available at: [Link]

-

MCA The Gambia. Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA The Gambia. [Online] Available at: [Link]

-

European Medicines Agency (EMA). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. EMA. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 4. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]

- 5. database.ich.org [database.ich.org]

- 6. mca.gm [mca.gm]

- 7. Voriconazole Related Compound D USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 8. Voriconazole Related Compound D ((2RS,3SR)-2-(2,4-difluoro… [cymitquimica.com]

- 9. store.usp.org [store.usp.org]

- 10. Voriconazole Related Compound D - CAS - 182369-73-9 | Axios Research [axios-research.com]

- 11. researchgate.net [researchgate.net]

- 12. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. academic.oup.com [academic.oup.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. youtube.com [youtube.com]

- 19. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 20. uspnf.com [uspnf.com]

- 21. usp.org [usp.org]

molecular weight and formula of 5-desfluoro voriconazole

An In-Depth Technical Guide to 5-Desfluoro Voriconazole: Characterization, Control, and Significance in Drug Development

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is profoundly relevant, extending not just to the active pharmaceutical ingredient (API) but to its accompanying impurities. Voriconazole is a broad-spectrum, second-generation triazole antifungal agent pivotal in treating life-threatening invasive fungal infections.[1][2] Its synthesis, a multi-step chemical process, can inadvertently generate structurally similar compounds known as process-related impurities.[3][4] One such critical impurity is 5-desfluoro voriconazole, also known as Voriconazole EP Impurity B.[5][6] This guide provides a comprehensive technical overview of 5-desfluoro voriconazole, focusing on its fundamental properties, analytical characterization, and its implications for drug safety and regulatory compliance. Understanding the profile of this specific impurity is not merely an academic exercise; it is a cornerstone of ensuring the quality, safety, and efficacy of voriconazole formulations.

Physicochemical Characteristics

The primary distinction between voriconazole and 5-desfluoro voriconazole lies in the substitution on the pyrimidine ring. In 5-desfluoro voriconazole, the fluorine atom at the 5-position of the pyrimidine ring is replaced by a hydrogen atom. This seemingly minor structural change results in distinct molecular properties that are critical for its analytical separation and characterization.

| Property | 5-Desfluoro Voriconazole | Voriconazole (Parent Drug) |

| Molecular Formula | C₁₆H₁₅F₂N₅O[5][6][7] | C₁₆H₁₄F₃N₅O[8][9] |

| Molecular Weight | 331.32 g/mol [5][6][7] | 349.31 g/mol [8][9] |

| Systematic Name | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[7] | (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[2] |

| CAS Number | 182369-73-9[5][7][10] | 137234-62-9[8] |

| Appearance | Off-white to pale yellow solid[5] | Powder |

The structural difference is visualized below:

Caption: Origin of 5-Desfluoro Voriconazole as a process-related impurity.

This causality underscores the importance of stringent quality control on starting materials. Failure to control the purity of the 4-ethyl-5-fluoropyrimidine raw material directly leads to the formation of 5-desfluoro voriconazole, which can be challenging to remove in downstream purification steps due to its structural similarity to the API.

Analytical Control Strategy: A Validated HPLC Protocol

The reliable detection and quantification of 5-desfluoro voriconazole are paramount for quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity. [11][12]A stability-indicating HPLC method ensures that the impurity can be separated not only from the parent drug but also from any potential degradation products. [13]

Experimental Protocol: Reverse-Phase HPLC Method

This protocol is a representative method synthesized from established practices for analyzing voriconazole and its related substances. [11][14] 1. Instrumentation and Chromatographic Conditions:

-

System: HPLC with UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05M Disodium Hydrogen Phosphate buffer, pH adjusted to 5.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 10 50 50 15 40 60 20 40 60 22 50 50 | 25 | 50 | 50 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 255 nm. [13]* Injection Volume: 20 µL.

-

Column Temperature: 30°C.

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve 5-desfluoro voriconazole reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard Solution: Dilute the stock solution to the level of the specification limit (e.g., 0.15% of the sample concentration).

-

Sample Solution: Accurately weigh and dissolve the voriconazole drug substance or product in the solvent to obtain a target concentration (e.g., 1 mg/mL).

3. Method Validation (Self-Validating System): The trustworthiness of this protocol is established by validating it according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: Verified by analyzing stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure the peak for 5-desfluoro voriconazole is free from interference from degradants or the API. [11]* Linearity: Assessed at a minimum of five concentration levels, from the limit of quantification (LOQ) to 150% of the specification limit. The correlation coefficient (r²) should be >0.999.

-

Accuracy: Determined by spiking the sample matrix with known amounts of the impurity at different levels (e.g., 50%, 100%, 150% of specification). Recovery should be within 90-110%.

-

Precision (Repeatability and Intermediate Precision): Assessed by multiple injections of the same sample, with RSD <5%.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Analytical Workflow Diagram

Caption: Standard workflow for the HPLC analysis of 5-Desfluoro Voriconazole.

Metabolic and Toxicological Considerations

While voriconazole is extensively metabolized, primarily by the CYP2C19 and CYP3A4 enzymes to form voriconazole N-oxide and hydroxylated metabolites, there is limited public data on the specific metabolic fate and toxicological profile of 5-desfluoro voriconazole. [1][15][16]However, regulatory bodies require that impurities above a certain threshold be characterized to ensure they do not pose a safety risk.

The absence of the 5-fluoro group on the pyrimidine ring could potentially alter its metabolic pathway or pharmacological activity. It may exhibit reduced, similar, or even different antifungal activity compared to voriconazole. More critically, it could have a different toxicity profile. Therefore, controlling its presence to within acceptable limits (typically ≤0.15% as per ICH guidelines) is not just a quality issue but a fundamental safety requirement.

Conclusion

5-Desfluoro voriconazole is a critical process-related impurity in the synthesis of voriconazole. Its molecular formula is C₁₆H₁₅F₂N₅O and it has a molecular weight of 331.32 g/mol . [5][6][7]Its presence in the final drug substance is a direct consequence of impurities in the starting materials, highlighting the need for rigorous control throughout the manufacturing chain. Validated analytical methods, such as the HPLC protocol detailed herein, are essential for ensuring that levels of this and other impurities are maintained below safety thresholds. For researchers and drug development professionals, a thorough understanding of the origin, characterization, and control of such impurities is indispensable for delivering a safe, effective, and high-quality pharmaceutical product.

References

-

5-DESFLUORO VORICONAZOLE, (+/-)- . gsrs.ncats.nih.gov. [Link]

-

VORICONAZOLE . gsrs.ncats.nih.gov. [Link]

- Voriconazole intermediate and voriconazole synthesis method.

-

Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework . National Institutes of Health (NIH). [Link]

-

5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O . PubChem, National Institutes of Health (NIH). [Link]

-

Voriconazole . Wikipedia. [Link]

-

The structure of voriconazole, C16H14F3N5O, molar mass of 349.12 g... . ResearchGate. [Link]

-

(+/-)-5-Desfluoro voriconazole - Chemical Details . comptox.epa.gov. [Link]

-

A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets . National Institutes of Health (NIH). [Link]

- Synthesis process of voriconazole.

- HPLC method for separating and analyzing voriconazole prodrug related substances.

-

Voriconazole Pathway, Pharmacokinetics . ClinPGx. [Link]

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole . National Institutes of Health (NIH). [Link]

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole . MDPI. [Link]

-

Development and validation of a HPLC method for the determination of voriconazole and its degradation products in pharmaceutical formulation . ResearchGate. [Link]

-

Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography . ijcrt.org. [Link]

-

Steady-state pharmacokinetics and metabolism of voriconazole in patients . SciSpace. [Link]

-

Alternative method for determination of voriconazole impurity E . Diduco. [Link]

-

Voriconazole metabolism is associated with the number of skin cancers per patient . ResearchGate. [Link]

-

Voriconazole metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype . ashpublications.org. [Link]

Sources

- 1. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voriconazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. vivanls.com [vivanls.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. rac 5-Desfluoro Voriconazole | 182369-73-9 [chemicalbook.com]

- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. caribjscitech.com [caribjscitech.com]

- 15. ClinPGx [clinpgx.org]

- 16. scispace.com [scispace.com]

difference between Voriconazole and 5-Desfluoro Voriconazole

Structural Divergence, Impurity Profiling, and Analytical Resolution

Executive Summary

In the development and quality control of Voriconazole (VRC) , a second-generation triazole antifungal, the identification and control of structural analogs is a Critical Quality Attribute (CQA). Among these, 5-Desfluoro Voriconazole (often designated as EP Impurity B ) represents a specific challenge due to its structural similarity and distinct physicochemical behavior.

This guide delineates the precise technical differences between the Active Pharmaceutical Ingredient (API) and its desfluoro analog, providing a self-validating analytical framework for their separation and characterization.

Molecular Architecture & Physicochemical Divergence

The defining characteristic of Voriconazole, distinguishing it from first-generation azoles like fluconazole, is the addition of a methyl group on the alkyl chain and, crucially, a fluoropyrimidine ring. The 5-Desfluoro analog lacks the fluorine atom at the 5-position of this pyrimidine ring.

| Feature | Voriconazole (API) | 5-Desfluoro Voriconazole (Impurity B) |

| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | (2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| Molecular Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₅F₂N₅O |

| Molecular Weight | 349.31 g/mol | 331.32 g/mol |

| Mass Difference | Reference | -18 Da (Loss of F, Gain of H) |

| Key Substituent | 5-Fluoro -pyrimidine | Desfluoro -pyrimidine |

| Lipophilicity (LogP) | ~1.8 (Higher) | Lower (Due to loss of lipophilic F) |

| Regulatory Status | Active Ingredient | Known Impurity (EP Impurity B)[1][2][3] |

Structural Significance of the Fluorine Atom

The fluorine atom at position 5 of the pyrimidine ring in Voriconazole is not merely structural decoration. It serves two primary pharmacological functions:

-

Metabolic Stability: It blocks metabolic attack at the 5-position, prolonging the drug's half-life.

-

Binding Affinity: The electronegativity of fluorine alters the electron density of the pyrimidine ring, influencing pi-stacking interactions within the CYP51 active site of the fungal pathogen.

Genesis: Synthesis and Degradation Pathways

Understanding the origin of 5-Desfluoro Voriconazole is essential for process control. It arises through two distinct mechanisms:

A. Synthetic Process Impurity (Route A)

During the coupling of the pyrimidine moiety to the ethanone intermediate, if the starting material 4-chloro-5-fluoropyrimidine contains 4-chloropyrimidine as an impurity, the desfluoro analog is formed directly. Alternatively, during catalytic hydrogenation steps (used to remove chloro-substituents or reduce intermediates), "over-reduction" can strip the fluorine atom, resulting in hydro-dehalogenation.

B. Photolytic Degradation (Route B)

Voriconazole is photosensitive. Upon exposure to UV light, the C-F bond on the pyrimidine ring can undergo homolytic cleavage, replaced by hydrogen from the solvent environment. This makes 5-Desfluoro Voriconazole a key degradant in stability studies.

Figure 1: Dual pathways for the formation of 5-Desfluoro Voriconazole: Synthetic contamination vs. Photolytic degradation.

Analytical Resolution Strategy

Distinguishing Voriconazole from its 5-Desfluoro analog requires orthogonal analytical methods. The mass difference (18 Da) makes Mass Spectrometry (MS) the gold standard, while the polarity shift allows for chromatographic separation.

Method 1: High-Performance Liquid Chromatography (HPLC)

Because Fluorine is highly electronegative and lipophilic, Voriconazole is more retained on a C18 column than the 5-Desfluoro analog.

-

Elution Order: 5-Desfluoro Voriconazole (Earlier RT)

Voriconazole (Later RT). -

Resolution: A gradient method is required to fully resolve Impurity B from other polar degradants (like N-oxides).

Method 2: LC-MS/MS Identification

For definitive identification in complex matrices (plasma or stability samples), Multiple Reaction Monitoring (MRM) is used.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

| Voriconazole | 350.1 [M+H]⁺ | 281.1 | Loss of triazole (-69 Da) |

| 5-Desfluoro VRC | 332.1 [M+H]⁺ | 263.1 | Loss of triazole (-69 Da) |

Note on Isotopes: The 5-Desfluoro analog does not show the typical mass defect associated with the specific fluorine atom lost, but the -18 Da shift is diagnostic.

Experimental Protocol: Stability-Indicating LC-MS Method

This protocol is designed to separate Voriconazole from 5-Desfluoro Voriconazole and is validated for specificity.

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (0.1%)

-

Water (Milli-Q)

-

Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm)

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve 10 mg of Voriconazole API in 10 mL Methanol (Stock A).

-

Subject an aliquot of Stock A to UV light (1.2 million lux hours) to generate the desfluoro degradant in situ for system suitability if a standard is unavailable.

-

Dilute to 10 µg/mL with Mobile Phase A:B (50:50).

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min

-

Temp: 40°C

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Linear ramp to 60% B

-

6-8 min: Hold 60% B

-

8.1 min: Re-equilibrate 10% B

-

-

-

Detection (MS/MS):

-

Mode: ESI Positive[4]

-

Scan: MRM (350.1

281.1 for VRC; 332.1

-

Figure 2: Analytical decision tree for differentiating Voriconazole from its desfluoro impurity.

Pharmacological Implications[5][6][7]

While often considered a mere impurity, the absence of the fluorine atom in 5-Desfluoro Voriconazole has tangible pharmacological consequences:

-

Reduced Potency: The 5-fluoro substituent enhances the binding interaction with the heme iron of the fungal CYP51 enzyme. Removal of this atom generally results in higher Minimum Inhibitory Concentrations (MIC) against Aspergillus species compared to the parent drug.

-

Altered Metabolism: The 5-position on the pyrimidine ring is a metabolic "soft spot." Without the fluorine blockade, the desfluoro analog is more susceptible to rapid oxidative metabolism by hepatic enzymes, potentially leading to a shorter half-life and different metabolite profiles.

References

-

Pfizer Inc. (2002).[5] VFEND® (voriconazole) Prescribing Information. U.S. Food and Drug Administration.[6] Link

-

European Pharmacopoeia (Ph. Eur.) . Voriconazole Monograph 2576. (Defines Impurity B structure and limits). Link

-

Hof, H. (2003). "Voriconazole: a new triazole antifungal agent."[7] Expert Opinion on Pharmacotherapy. (Discusses structure-activity relationship of the fluoropyrimidine moiety). Link

-

Rao, R.N., et al. (2022). "Stress degradation studies on voriconazole and development of a validated stability-indicating LC method." Journal of Chromatographic Science. (Details photolytic degradation pathways). Link

-

SynThink Research Chemicals. "Voriconazole EP Impurity B Data Sheet." (Confirmation of chemical structure C16H15F2N5O).[1] Link

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 5. Comparative Pharmacokinetics of Voriconazole Administered Orally as either Crushed or Whole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability Profile of rac 5-Desfluoro Voriconazole: An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Understanding rac 5-Desfluoro Voriconazole in Context

rac-5-Desfluoro Voriconazole is a critical process-related impurity and potential degradant of Voriconazole, a broad-spectrum triazole antifungal agent.[1][2] Chemically designated as (2RS,3SR)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, its structure is identical to Voriconazole save for the absence of a fluorine atom at the 5-position of the pyrimidine ring.[3] This structural similarity suggests that its chemical behavior and stability profile will closely mirror that of the parent drug, Voriconazole.[4] A thorough understanding of this stability profile is paramount for the development of robust analytical methods, the establishment of appropriate storage conditions, and ensuring the quality, safety, and efficacy of Voriconazole drug products.

This technical guide provides a comprehensive overview of the anticipated chemical stability of rac-5-Desfluoro Voriconazole, drawing upon extensive studies of Voriconazole. We will delve into its degradation pathways under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, present detailed experimental protocols for stability-indicating studies, and offer insights into the underlying chemical mechanisms.

Predicted Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its stability.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₆H₁₅F₂N₅O | [3] |

| Molecular Weight | 331.32 g/mol | [3] |

| pKa | 11.76 ± 0.29 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetone. | [6] |

Forced Degradation and Intrinsic Stability: A Mechanistic Approach

Forced degradation studies are the cornerstone of understanding a molecule's inherent stability. By subjecting the compound to stress conditions more severe than those it would typically encounter, we can elucidate its degradation pathways and validate the specificity of analytical methods.[7] The stability of Voriconazole has been extensively studied, and these findings provide a robust framework for predicting the behavior of its desfluoro analogue.

Hydrolytic Stability: The Impact of pH

Voriconazole demonstrates significant susceptibility to hydrolytic degradation, with the rate and extent of degradation being highly pH-dependent.[7][8] It is anticipated that rac-5-Desfluoro Voriconazole will exhibit a similar profile.

-

Alkaline Conditions: This is the most critical stress factor for Voriconazole's stability.[9][10] Significant degradation is observed in basic solutions (e.g., 0.1 N NaOH), with the degradation rate increasing with temperature.[7] The degradation reaction is often rapid, with substantial breakdown occurring within minutes to hours.[7] The absence of the electron-withdrawing fluorine atom on the pyrimidine ring in the desfluoro analogue might slightly alter the electron density of the ring system, but significant susceptibility to base-catalyzed hydrolysis is still expected.

-

Acidic Conditions: Voriconazole is relatively more stable in acidic media (e.g., 0.1 N HCl) compared to alkaline conditions.[10] However, some degradation does occur, particularly at elevated temperatures.[9]

-

Neutral Conditions: In neutral aqueous solutions, degradation is also observed, especially when heated.[7] One study reported a 56.92% reduction in Voriconazole peak area after refluxing in water.[7]

The degradation products formed under acidic, alkaline, and neutral hydrolysis are reported to be identical, suggesting a common hydrolytic degradation pathway.[7][8]

Caption: Workflow for Hydrolytic Forced Degradation Studies.

Oxidative Stability

Voriconazole is generally considered to be relatively stable under oxidative stress.[7][8] Studies using 3-30% hydrogen peroxide (H₂O₂) have shown only minor degradation, with some reporting a decrease in the parent peak area without the formation of significant new peaks.[8] This suggests that the core triazole and pyrimidine ring systems are robust against oxidation under these conditions. A proposed mechanism for the oxidative degradation of some triazole antifungals involves radical-mediated oxidation, often initiated by hydrogen atom abstraction.[11]

Thermal Stability

In the solid state, Voriconazole is quite stable when exposed to dry heat.[7] Minimal degradation (e.g., 0.24% loss) has been reported under typical thermal stress conditions (e.g., 60°C for 24 hours).[7][9] This high thermal stability in the solid form is a favorable characteristic for a drug substance. However, in solution, elevated temperatures can accelerate hydrolytic degradation.[12]

Photostability

The photostability of azole antifungals can be variable. Voriconazole is known to be light-sensitive, and its use has been associated with phototoxicity in patients.[13][14] When subjected to ICH-compliant photostability testing (exposure to UV and visible light), Voriconazole exhibits degradation.[10] The proposed photodegradation pathway for some azole fungicides involves the substitution of halogen atoms with hydroxyl groups, ultimately leading to the formation of imidazole or triazole.[15] Therefore, it is crucial that rac-5-Desfluoro Voriconazole be protected from light during storage and handling.

Caption: Predicted Stability Profile of rac 5-Desfluoro Voriconazole.

Summary of Predicted Degradation under Forced Conditions

| Stress Condition | Reagents and Conditions | Predicted Outcome for rac-5-Desfluoro Voriconazole |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Moderate degradation expected. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Significant and rapid degradation expected. |

| Neutral Hydrolysis | Water at reflux | Significant degradation expected. |

| Oxidation | 3-30% H₂O₂ at room temp. | Minimal degradation expected. |

| Thermal (Dry Heat) | 60°C for 24 hours | High stability expected. |

| Photolytic | ICH Q1B conditions | Degradation expected; light protection required. |

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.[7][8]

Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for the stability analysis of Voriconazole and is the recommended approach for rac-5-Desfluoro Voriconazole.[6]

-

Rationale for RP-HPLC: This technique offers high resolution, sensitivity, and specificity, allowing for the separation of the parent compound from its closely related degradation products and process impurities.[8]

Typical HPLC Method Parameters

| Parameter | Typical Conditions | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for azole compounds. |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer (e.g., phosphate buffer) | A mixture of organic solvent and aqueous phase allows for the effective elution and separation of compounds with varying polarities.[7] |

| Detection | UV at ~256 nm | Voriconazole and its analogues have a strong UV absorbance at this wavelength, providing good sensitivity.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[7] |

| Temperature | Ambient or controlled (e.g., 45°C) | Temperature control ensures reproducibility of retention times.[8] |

Method Validation: A Self-Validating System

Any stability-indicating method must be validated according to ICH guidelines to ensure its reliability.[6][8]

-

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] This is demonstrated through forced degradation studies where the analyte peak should be well-resolved from all degradation product peaks.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.[7]

-

Accuracy & Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[7]

-

Robustness: The method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]

Conclusion and Recommendations

Based on the comprehensive stability data available for Voriconazole, it is predicted that rac-5-Desfluoro Voriconazole will be most susceptible to degradation under alkaline and photolytic conditions. It is expected to be relatively stable to oxidative and thermal stress, particularly in the solid state. The key to ensuring the quality and integrity of this compound lies in the implementation of a validated stability-indicating HPLC method and the establishment of appropriate control strategies, including protection from light and consideration of pH in liquid formulations. This guide serves as a foundational resource for researchers and developers working with rac-5-Desfluoro Voriconazole, enabling a proactive approach to stability and analytical method development.

References

-

Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. (2022). ScienceScholar. Available at: [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2009). National Institutes of Health (NIH). Available at: [Link]

-

Voriconazole: the newest triazole antifungal agent. (2003). National Institutes of Health (NIH). Available at: [Link]

-

5-DESFLUORO VORICONAZOLE, (+/-)-. (n.d.). gsrs. Available at: [Link]

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). National Institutes of Health (NIH). Available at: [Link]

-

A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. (2012). ResearchGate. Available at: [Link]

-

High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. (2024). PLOS ONE. Available at: [Link]

-

Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. (2010). ResearchGate. Available at: [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Available at: [Link]

-

LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. (2012). ResearchGate. Available at: [Link]

-

5-Desfluoro voriconazole, (+/-)-. (n.d.). PubChem. Available at: [Link]

-

Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. (2010). Eurasian Journal of Analytical Chemistry. Available at: [Link]

-

Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. (2012). PubMed. Available at: [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation (ICH). Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). International Council for Harmonisation (ICH). Available at: [Link]

-

Chromatogram of voriconazole subjected to hydrolytic conditions. (n.d.). ResearchGate. Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Available at: [Link]

-

Photoaging and phototoxicity from long-term voriconazole treatment in a 15-year-old girl. (2012). PubMed. Available at: [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. (2020). National Institutes of Health (NIH). Available at: [Link]

-

Degradation of azole fungicide fluconazole in aqueous solution by thermally activated persulfate. (2021). ResearchGate. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Available at: [Link]

-

Phototoxicity and photocarcinogenesis associated with voriconazole. (2011). PubMed. Available at: [Link]

-

Chemical structure of voriconazole. (n.d.). ResearchGate. Available at: [Link]

-

Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. (2016). ResearchGate. Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (1996). Food and Drug Administration (FDA). Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). International Council for Harmonisation (ICH). Available at: [Link]

-

Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis. (2022). Frontiers in Pharmacology. Available at: [Link]

-

Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. (2015). Scholars Middle East Publishers. Available at: [Link]

-

Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. (2022). PubMed. Available at: [Link]

-

Voriconazole-Induced Photosensitivity. (2011). National Institutes of Health (NIH). Available at: [Link]

-

Pharmacokinetics of voriconazole and its alteration by Candida albicans infection in silkworms. (2021). PubMed. Available at: [Link]

-

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2022). MDPI. Available at: [Link]

-

ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. (2024). European Medicines Agency. Available at: [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rac 5-Desfluoro Voriconazole | 182369-73-9 [chemicalbook.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencescholar.us [sciencescholar.us]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photoaging and phototoxicity from long-term voriconazole treatment in a 15-year-old girl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phototoxicity and photocarcinogenesis associated with voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of the Voriconazole Desfluoro Impurity

Prepared by a Senior Application Scientist

Executive Summary

The identification and characterization of impurities are critical components of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Voriconazole, a broad-spectrum triazole antifungal agent, can contain various process-related impurities and degradation products. Among these, the desfluoro impurity represents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API). This guide provides an in-depth, field-proven methodology for the complete structural elucidation of this specific impurity. We will detail an orthogonal analytical strategy, combining chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy, to unambiguously determine its molecular structure. This document is intended for researchers, analytical scientists, and drug development professionals seeking a comprehensive and practical workflow for impurity identification.

Introduction: The Imperative of Impurity Profiling

Voriconazole is a second-generation triazole antifungal drug indicated for the treatment of serious, invasive fungal infections.[1] Its complex synthesis and potential for degradation under various stress conditions can lead to the formation of impurities.[2][3][4] Regulatory bodies like the ICH require stringent control and characterization of any impurity present at a significant level. The desfluoro impurity, where one of the fluorine atoms on the 2,4-difluorophenyl moiety is replaced by a hydrogen, is a known potential process impurity.[5] Its structural similarity to Voriconazole makes it a challenging analyte to separate and identify, and its presence could potentially impact the drug's efficacy and safety profile.

This guide outlines the logical progression from detection to definitive identification, emphasizing the causality behind each experimental choice and ensuring a self-validating system of protocols.

The Analytical Challenge: A Tale of Two Molecules

The primary challenge in analyzing the desfluoro impurity lies in its subtle structural difference from the parent molecule, Voriconazole. This difference—a single fluorine atom—alters the molecular weight by approximately 18 Da, but the overall chemical scaffold remains the same. This similarity impacts chromatographic behavior and requires high-resolution analytical techniques to differentiate and characterize.

The desfluoro impurity can arise during the synthesis of key intermediates, particularly from the Friedel-Crafts acylation of monofluorobenzene instead of difluorobenzene, leading to the formation of a 1-(4-fluorophenyl) or 1-(2-fluorophenyl) precursor instead of the intended 1-(2,4-difluorophenyl) intermediate.[5]

Caption: High structural similarity between Voriconazole and its desfluoro impurity.

An Orthogonal Analytical Strategy for Unambiguous Identification

A single analytical technique is insufficient for complete structure elucidation. We employ an orthogonal approach, where each technique provides a unique and complementary piece of the structural puzzle. This strategy ensures the final structure is validated from multiple, independent perspectives.

Caption: Orthogonal workflow for impurity structure elucidation.

Prerequisite: Isolation via Preparative HPLC

To perform detailed spectroscopic analysis, the impurity must be isolated from the API and other components in a highly pure form. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this task.

Rationale: The goal is to develop a method with sufficient resolution between Voriconazole and the desfluoro impurity to allow for the collection of a pure impurity fraction. The method developed for analytical HPLC can often be scaled up for this purpose.

Experimental Protocol: Preparative HPLC

-

Column Selection: Choose a high-capacity reversed-phase column (e.g., C18, 10 µm particle size, ≥ 20 mm internal diameter). The larger diameter allows for higher loading.

-

Mobile Phase Optimization: Develop a gradient method using solvents like acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate) to achieve a resolution (Rs) > 2.0 between the Voriconazole and desfluoro impurity peaks.

-

Sample Preparation: Dissolve a large quantity of the Voriconazole sample known to contain the impurity in a suitable solvent (e.g., DMSO, Methanol) at a high concentration.[2]

-

Fraction Collection: Perform multiple injections onto the preparative HPLC system. Use a fraction collector triggered by UV detection to selectively collect the eluent corresponding to the impurity peak.

-

Purity Check & Solvent Removal: Analyze the collected fractions using an analytical HPLC method to confirm purity (>98%). Pool the pure fractions and remove the solvent using a lyophilizer or rotary evaporator to obtain the isolated impurity as a solid.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight, which leads to the elemental formula, and the fragmentation pattern, which offers clues about the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically < 5 ppm mass error). This allows for the determination of a unique elemental formula, distinguishing the desfluoro impurity from other potential impurities with the same nominal mass.

Experimental Protocol: LC-HRMS Analysis

-

System: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Employ Electrospray Ionization (ESI) in positive mode, as Voriconazole and its analogues readily form [M+H]⁺ ions.[6]

-

Analysis: Infuse or inject a dilute solution of the isolated impurity. Acquire the full scan mass spectrum.

-

Data Processing: Determine the accurate m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |

| Voriconazole | C₁₆H₁₄F₃N₅O | 350.1200 | 350.1203 | < 1 |

| Desfluoro Impurity | C₁₆H₁₅F₂N₅O | 332.1267 | 332.1270 | < 1 |

| Caption: Example HRMS data comparing Voriconazole and its desfluoro impurity. |

Tandem Mass Spectrometry (MS/MS)

Rationale: By isolating the parent ion ([M+H]⁺) and fragmenting it, we can compare the fragmentation pattern of the impurity to that of Voriconazole. The loss of a fluorine atom will be evident in the mass of fragments containing the phenyl ring.

Caption: Comparative MS/MS fragmentation of Voriconazole and the desfluoro impurity.[6][7]

The key observation is the shift of the fragment corresponding to the loss of the triazole moiety from m/z 281 to m/z 263, a difference of 18 Da, strongly suggesting the loss of a fluorine atom from the phenyl-containing portion of the molecule. The fluoropyrimidinyl fragment at m/z 127 remains unchanged, as expected.

NMR Spectroscopy: Assembling the Molecular Jigsaw

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Rationale: While MS tells us the mass and formula, NMR reveals the carbon-hydrogen framework and how the different parts of the molecule are connected. For the desfluoro impurity, NMR will pinpoint which of the two fluorine atoms is missing and confirm the overall structure. The analysis of fluorinated compounds by NMR can be complex due to J-coupling between ¹⁹F and both ¹H and ¹³C nuclei; however, modern techniques can simplify this process.[8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR: Provides information on the number and environment of protons. The complex splitting pattern of the aromatic protons on the difluorophenyl ring in Voriconazole will be simplified in the desfluoro impurity, showing a pattern more typical of a monosubstituted or 1,4-disubstituted phenyl ring.

-

¹³C NMR: Shows all unique carbon atoms. The signals for the carbons in the phenyl ring will be significantly different from Voriconazole, both in chemical shift and in their splitting pattern due to the absence of one C-F coupling.

-

¹⁹F NMR: This is a definitive experiment. Voriconazole will show two distinct fluorine signals. The desfluoro impurity will show only one, immediately confirming its identity as a desfluoro analogue.

-

2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to trace out the spin systems in the molecule.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing the entire molecular structure together, connecting the different fragments (e.g., connecting the pyrimidine ring to the chiral carbon, and the phenyl ring to the ketone).

| Nucleus | Voriconazole Observation | Desfluoro Impurity Observation | Rationale for Difference |

| ¹⁹F | Two distinct signals | A single signal | Confirms the presence of only one fluorine atom. |

| ¹H (Aromatic) | Complex multiplet patterns due to F-H coupling | Simpler splitting patterns (e.g., doublets, triplets) | Loss of one fluorine atom simplifies the spin system. |

| ¹³C (Aromatic) | Two carbons show large C-F coupling constants | One carbon shows a large C-F coupling; others are singlets or show small couplings | Direct evidence of the location of the remaining fluorine. |

Final Confirmation: Synthesis and Co-injection

The gold standard for impurity identification is to synthesize the proposed structure and demonstrate that its analytical properties are identical to the isolated unknown.

-

Synthesis: The desfluoro impurity can be synthesized using a route starting from the appropriate monofluorobenzene derivative.[5]

-

Characterization: The synthesized standard is subjected to the same battery of tests: HPLC, HRMS, and NMR.

-

Comparison: The data from the synthesized standard must match the isolated impurity perfectly.

-

Co-injection: A definitive final check involves mixing the isolated impurity with the synthesized standard and injecting the mixture into the HPLC system. The appearance of a single, sharp, symmetrical peak confirms that the two compounds are identical.

Conclusion

The structural elucidation of the Voriconazole desfluoro impurity is a systematic process that relies on a multi-faceted analytical approach. By combining the separation power of preparative HPLC with the detailed information provided by high-resolution mass spectrometry and a suite of NMR experiments, a definitive structure can be proposed. This structure is then unambiguously confirmed through chemical synthesis and comparative analysis. This rigorous, self-validating workflow not only meets regulatory expectations but also exemplifies a fundamental strategy for tackling complex impurity identification challenges in the pharmaceutical industry.

References

-

LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. Academia.edu. Available from: [Link]

-

Determination of Voriconazole Concentrations in Serum by GC‐MS. National Institutes of Health (NIH). Available from: [Link]

-

A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. National Institutes of Health (NIH). Available from: [Link]

-

Chemical structure of voriconazole. ResearchGate. Available from: [Link]

-

The fragmentation of (A) voriconazole and (B) carbamazepine-d2,15N. ResearchGate. Available from: [Link]

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH). Available from: [Link]

-

Validation of an Assay for Voriconazole in Serum Samples Using Liquid Chromatography–Tandem Mass Spectrometry. Fungal Infection Trust. Available from: [Link]

-

(PDF) Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. ResearchGate. Available from: [Link]

-

High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. PLOS ONE. Available from: [Link]

-

LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. ResearchGate. Available from: [Link]

-

Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. Caribbean Journal of Science and Technology. Available from: [Link]

-

Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism. Taylor & Francis Online. Available from: [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. National Institutes of Health (NIH). Available from: [Link]

-

Product ion spectra and proposed fragmentation patterns of voriconazole... ResearchGate. Available from: [Link]

-

NMR for Drug Analysis: Assignment of Voriconazole. Wiley Analytical Science. Available from: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. jeolusa.com [jeolusa.com]

An In-depth Technical Guide to the Degradation Pathway Analysis of 5-Desfluoro Voriconazole

A Senior Application Scientist's Perspective on Predicting and Characterizing Degradation Products

Introduction